5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a bromine atom, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This core is then functionalized with a bromine atom and a methoxyphenyl group through a series of reactions, including halogenation and coupling reactions .
Halogenation: The furan ring is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated furan is then coupled with a methoxyphenyl isothiocyanate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((2-methoxyphenyl)carbamothioyl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
5-bromo-N-((2-methoxyphenyl)carbamothioyl)benzene-2-carboxamide: Similar structure with a benzene ring instead of a furan ring.
Uniqueness
5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, bromine atom, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c1-18-9-5-3-2-4-8(9)15-13(20)16-12(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYITMWNFQRLSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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